molecular formula C13H19N3O4 B14049240 5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate

5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate

Cat. No.: B14049240
M. Wt: 281.31 g/mol
InChI Key: MWUMSCYTDUHVDA-SNVBAGLBSA-N
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Description

5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70, a resinous and thermally stable heterogeneous catalyst, has been reported to offer valuable eco-friendly attributes in the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

5-O-tert-butyl 4-O-ethyl (4R)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate

InChI

InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-14-15-9(8)7-16(10)12(18)20-13(2,3)4/h6,10H,5,7H2,1-4H3,(H,14,15)/t10-/m1/s1

InChI Key

MWUMSCYTDUHVDA-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)NN=C2

Canonical SMILES

CCOC(=O)C1C2=C(CN1C(=O)OC(C)(C)C)NN=C2

Origin of Product

United States

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